![molecular formula C11H21IN4 B2769202 N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide CAS No. 1052553-40-8](/img/structure/B2769202.png)

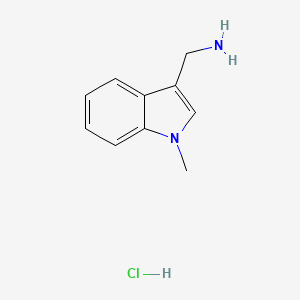

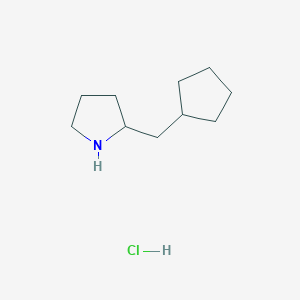

N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

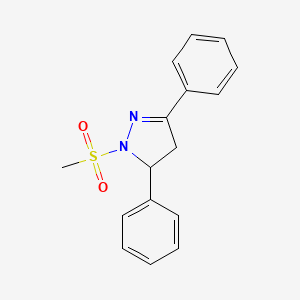

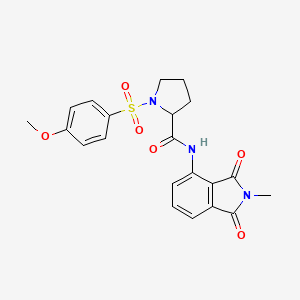

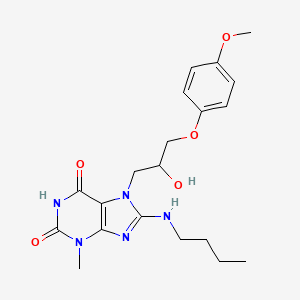

Synthesis and Chemical Properties

The research on compounds related to N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide often involves their synthesis and exploration of their chemical properties. For example, the synthesis of compounds with potentially analgesic properties in the series of hydrobromides and the study of their structural and purity confirmation through NMR 1H spectroscopy have been documented (Demchenko et al., 2018). Additionally, the acylation reactions of related compounds, exploring the reactivity towards carboxylic acid anhydrides and chlorides, have been investigated to afford acylation products at different positions, depending on the conditions and nature of the acylating agent (Makei et al., 2004).

Biological Activities

Several studies have focused on evaluating the biological activities of derivatives related to this compound. These include investigations into their anti-inflammatory, analgesic, and antipyretic properties. For instance, novel N-substituted derivatives have been studied for their potent anti-inflammatory and/or analgesic activities, highlighting the significance of specific substitutions for enhancing biological activity without inducing acute gastrolesivity (Grossi et al., 2005). Moreover, the synthesis and antiviral activity of nucleoside analogs based on related triazolo compounds, demonstrating their potential to inhibit in vitro reproduction of influenza and respiratory syncytial virus infection, have been reported (Rusinov et al., 2010).

Advanced Synthesis Techniques

Research has also delved into advanced synthesis techniques for producing derivatives of this compound. The solution-phase parallel synthesis of 5-substituted derivatives, employing aza-Wittig reaction and catalytic amounts of sodium alkoxide, exemplifies the development of rapid and efficient synthetic methodologies (Sun et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-methylpropyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4.HI/c1-9(2)8-12-11-14-13-10-6-4-3-5-7-15(10)11;/h9H,3-8H2,1-2H3,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUCDIXRGSXDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NN=C2N1CCCCC2.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)

![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone](/img/structure/B2769129.png)

![2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2769130.png)

![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)